

molecular weight and formula of 2-(trifluoromethoxy)terephthalic acid

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)terephthalic acid

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An In-Depth Technical Guide to 2-(trifluoromethoxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(trifluoromethoxy)terephthalic acid**, a fluorinated organic compound with significant potential in medicinal chemistry. This document details its chemical properties, and outlines its role as a key intermediate in the development of therapeutic agents, particularly factor Xa inhibitors.

Chemical and Physical Properties

2-(trifluoromethoxy)terephthalic acid is a substituted aromatic dicarboxylic acid. Its chemical structure is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4 (terephthalic acid scaffold) and a trifluoromethoxy group at position 2.

Table 1: Physicochemical Properties of **2-(trifluoromethoxy)terephthalic acid**[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₉ H ₅ F ₃ O ₅
Molecular Weight	250.13 g/mol [1][2]
CAS Number	175278-21-4[1][2]
Appearance	Pale yellow to light yellow solid
Melting Point	270-272 °C
Solubility	Slightly soluble in DMSO and Methanol

Synthesis and Purification

While specific, detailed protocols for the synthesis of **2-(trifluoromethoxy)terephthalic acid** are not readily available in public literature, general synthetic strategies for related substituted terephthalic acids can be adapted. A plausible synthetic route could involve the trifluoromethoxylation of a suitable aniline precursor, followed by diazotization and subsequent conversion to the dinitrile, which can then be hydrolyzed to the dicarboxylic acid.

Purification of the final compound is crucial for its use in pharmaceutical applications. Common purification techniques for terephthalic acid derivatives include:

- **Recrystallization:** This is a standard method for purifying solid organic compounds. A suitable solvent system, potentially a mixture of acetic acid, water, and an organic co-solvent, can be employed to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the purified acid.
- **Extraction:** Liquid-liquid extraction can be used to remove impurities. For instance, an aqueous solution of a salt of the terephthalic acid can be washed with an organic solvent like n-butanol or benzyl alcohol to remove organic impurities.[3]
- **Reactive Crystallization:** This technique involves the formation of a metal-organic framework (MOF) to selectively crystallize the terephthalic acid from a mixture of impurities. The MOF can then be disassembled to yield the purified acid.[4]

Analytical Characterization

The identity and purity of **2-(trifluoromethoxy)terephthalic acid** are typically confirmed using a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Methods for Characterization

Method	Purpose	Typical Observations
¹ H NMR	Structural elucidation and confirmation	Aromatic proton signals in the characteristic downfield region. [5]
¹³ C NMR	Structural elucidation and confirmation	Signals corresponding to the carboxylic acid carbons, aromatic carbons, and the trifluoromethoxy carbon.
HPLC	Purity assessment and quantification	A single major peak corresponding to the target compound, with minimal impurity peaks.
Mass Spectrometry	Molecular weight determination	A molecular ion peak corresponding to the calculated molecular weight.

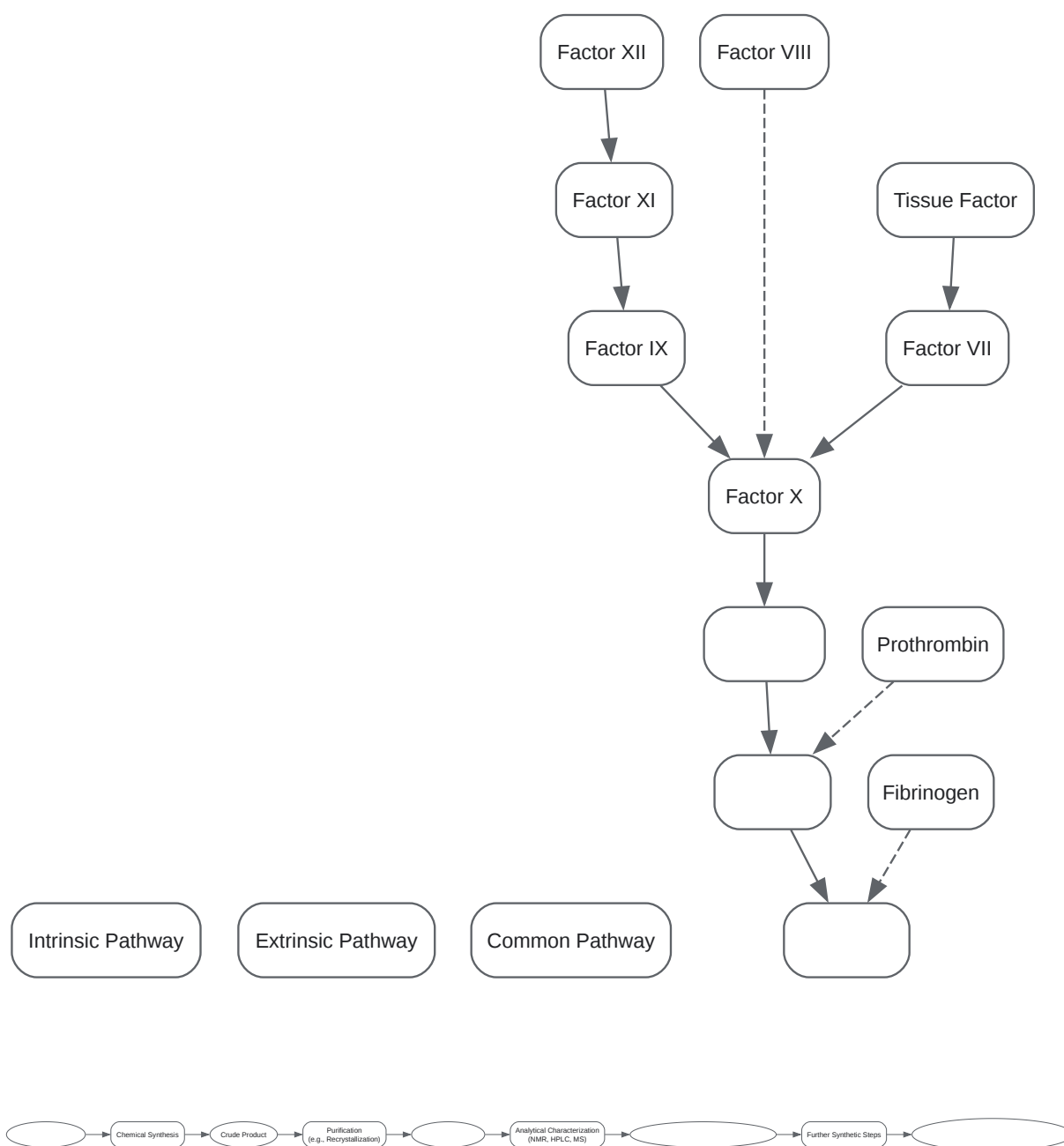
Role in Drug Development: A Precursor to Factor Xa Inhibitors

The primary interest in **2-(trifluoromethoxy)terephthalic acid** within the pharmaceutical industry lies in its potential as a building block for the synthesis of Factor Xa (FXa) inhibitors.[6] [7] FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in converting prothrombin to thrombin, the final enzyme that cleaves fibrinogen to form fibrin monomers, which polymerize to form a stable clot.

Diagram 1: The Coagulation Cascade



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